2-chloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
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Overview
Description
2-chloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a chemical compound with the molecular formula C7H12ClNO3S and a molecular weight of 225.7 g/mol . It is characterized by the presence of a chloroacetamide group and a thiolane ring with a sulfone group. This compound is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves the reaction of 3-methyl-1,1-dioxo-1lambda6-thiolane with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The sulfone group can undergo redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., ethanethiol), and alkoxides (e.g., sodium methoxide).
Oxidation and reduction: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) can be used.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with methylamine would yield N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide .
Scientific Research Applications
2-chloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with various molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes . The sulfone group may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: Similar in structure but with variations in the substituents on the thiolane ring.
N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: Lacks the chloro group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a chloroacetamide group and a sulfone-containing thiolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c1-7(9-6(10)4-8)2-3-13(11,12)5-7/h2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMVOZWDRNWBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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